molecular formula C16H16F3N3O B1396167 N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide CAS No. 1299607-76-3

N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide

Cat. No.: B1396167
CAS No.: 1299607-76-3
M. Wt: 323.31 g/mol
InChI Key: HULKQXUSDNIXNM-UHFFFAOYSA-N
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Description

N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide (CAS: 1299607-76-3) is a pyridine derivative with the molecular formula C₁₆H₁₆F₃N₃O and a molar mass of 323.31–323.35 g/mol . Its structure features a pyridine core substituted with a dimethylamino group (-N(CH₃)₂) at position 2 and a trifluoromethyl (-CF₃) group at position 3. The pyridine ring is linked to a phenylacetamide moiety via a meta-substituted phenyl group (position 3). This compound is classified as an irritant and is likely utilized in pharmaceutical or agrochemical research due to its structural similarity to bioactive analogs .

Properties

IUPAC Name

N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-10(23)21-13-6-4-5-11(7-13)14-8-12(16(17,18)19)9-20-15(14)22(2)3/h4-9H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULKQXUSDNIXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The molecular formula of this compound is C14H14F3N3C_{14}H_{14}F_3N_3 with a molecular weight of 281.28 g/mol. The compound features a pyridine ring substituted with trifluoromethyl and dimethylamino groups, which contribute to its biological activity.

This compound has been shown to interact with various enzymes and proteins, notably tropomyosin receptor kinases (TRKs). These interactions are significant as TRKs are involved in critical cellular processes such as proliferation and differentiation.

PropertyValue
Molecular FormulaC₁₄H₁₄F₃N₃
Molecular Weight281.28 g/mol
Purity≥95%

Cellular Effects

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. It has been observed to inhibit cell viability and induce apoptosis through several pathways:

  • Inhibition of TRK Activity : The compound binds to the active site of TRKs, inhibiting their kinase activity.
  • Modulation of Signaling Pathways : It alters signaling cascades that regulate cell growth and survival.
  • Gene Expression Changes : The compound influences the expression levels of genes associated with cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves:

  • Binding Affinity : High affinity for TRK receptors leading to decreased phosphorylation of downstream targets.
  • Apoptotic Signaling : Activation of apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells, preventing further proliferation.

Case Studies

Several studies have investigated the efficacy of this compound in vitro:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of K562 leukemia cells, with an IC50 value indicating effective potency at nanomolar concentrations.
    Cell LineIC50 (nM)Effect
    K56267Significant reduction
    Ba/F3 BCR-ABL147Potent antiproliferative
  • Mechanistic Insights : Another research article elucidated that the compound's mechanism includes direct inhibition of TRK-mediated signaling pathways, leading to apoptosis in various cancer models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing features are its dimethylamino and trifluoromethyl substituents on the pyridine ring. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Structural Notes Reference
Target Compound (1299607-76-3) C₁₆H₁₆F₃N₃O 323.31–323.35 -N(CH₃)₂ (C2), -CF₃ (C5) Pyridine-phenylacetamide hybrid
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (571949-21-8) C₁₇H₁₂ClF₄N₅OS 442.78 -Cl (C3), -CF₃ (C5), triazole-sulfanyl Triazole-thioether linker enhances rigidity
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)acetamide (478063-80-8) C₁₄H₁₁ClF₃N₃O 329.7 -Cl (C3), -CF₃ (C5), pyridinylmethyl Increased polarity due to pyridinylmethyl group
N-[3-(3-pyridinyl)phenyl]acetamide (Not specified) C₁₃H₁₂N₂O 212.25 Unsubstituted pyridine Simpler structure lacking -CF₃/-N(CH₃)₂
N-(2-hydroxy-5-(trifluoromethyl)pyridin-3-yl)acetamide (Not specified) C₈H₇F₃N₂O₂ 220.15 -OH (C2), -CF₃ (C5) Hydroxyl group increases hydrophilicity

Impact of Substituents on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in the target compound is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to hydroxyl (-OH) or chloro (-Cl) substituents in analogs . The dimethylamino (-N(CH₃)₂) group is electron-donating, which may increase basicity and solubility in acidic environments relative to non-amino-substituted analogs like the triazole derivative in .

Biological Activity Implications: Compounds with triazole-sulfanyl linkers (e.g., ) often exhibit enhanced binding to enzymes or receptors due to sulfur’s nucleophilicity and conformational rigidity.

Synthetic Routes :

  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (similar to ), while triazole-containing analogs (e.g., ) may require multi-step heterocycle formation.
  • Simpler analogs like N-[3-(3-pyridinyl)phenyl]acetamide are synthesized via direct acetylation of aniline precursors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide

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